4,6,7-Pteridinetriol

DHFR inhibition antifolate selectivity pteridine SAR

4,6,7-Pteridinetriol (CAS 58947-88-9) is a heteroaryl triol belonging to the pteridine family, existing predominantly in its 5,8-dihydro-4,6,7(1H)-pteridinetrione tautomeric form at physiological pH. As a 4,6,7-trisubstituted pteridine derivative, it is structurally distinct from the more common 2,4,7-substitution pattern found in natural pterins.

Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
CAS No. 58947-88-9
Cat. No. B10876396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,7-Pteridinetriol
CAS58947-88-9
Molecular FormulaC6H4N4O3
Molecular Weight180.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)NC(=O)C(=O)N2
InChIInChI=1S/C6H4N4O3/c11-4-2-3(7-1-8-4)10-6(13)5(12)9-2/h1H,(H,9,12)(H2,7,8,10,11,13)
InChIKeyHMMIQMIGJAIOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6,7-Pteridinetriol (CAS 58947-88-9) Sourcing Guide: Structural Identity and Pteridine Class Context


4,6,7-Pteridinetriol (CAS 58947-88-9) is a heteroaryl triol belonging to the pteridine family, existing predominantly in its 5,8-dihydro-4,6,7(1H)-pteridinetrione tautomeric form at physiological pH . As a 4,6,7-trisubstituted pteridine derivative, it is structurally distinct from the more common 2,4,7-substitution pattern found in natural pterins. The compound serves as a key intermediate in pteridine chemistry and has documented activity as a lipoxygenase inhibitor, formyltetrahydrofolate synthetase inhibitor, and antioxidant in lipid systems [1]. Its procurement for research applications requires differentiation from closely related analogs such as leucopterin (2-amino-4,6,7-trihydroxypteridine, CAS 492-11-5), 2,4,7-pteridinetriol (CAS 2577-38-0), and 6-substituted pteridine derivatives that share overlapping chemical space.

Why 4,6,7-Pteridinetriol Cannot Be Interchanged with Common Pteridine Analogs: Evidence-Based Selection Rationale


Generic substitution among pteridine triols is scientifically unsound because the position and number of hydroxyl substituents fundamentally alter tautomeric equilibrium, enzyme recognition, and redox behavior. The 4,6,7-substitution pattern confers a distinct tautomeric preference for the trione (keto) form , in contrast to 2,4,7-pteridinetriol which adopts a different tautomeric distribution [1]. The absence of a 2-amino group in 4,6,7-pteridinetriol eliminates the hydrogen-bonding interactions critical for dihydrofolate reductase (DHFR) binding, directly altering target engagement profiles [2]. Furthermore, the 6,7-dihydroxy motif creates a specific redox-active site that differentiates this compound from 7-monohydroxy or 6-monohydroxy pteridines in oxidative environments [3]. These structural features translate into measurable differences in enzyme inhibition potency, metabolic stability toward xanthine oxidase, and antioxidant capacity that cannot be extrapolated from data on other pteridine triols.

4,6,7-Pteridinetriol Procurement Evidence: Quantified Differentiation from Comparator Pteridines


DHFR Binding Selectivity: 4,6,7-Pteridinetriol vs. Aminopteridine Analog Leucopterin

4,6,7-Pteridinetriol lacks the 2-amino group present in leucopterin (2-amino-4,6,7-trihydroxypteridine), which is essential for high-affinity DHFR binding. A structurally representative pteridine derivative without the 2-amino motif demonstrates IC50 > 100,000 nM against bovine liver DHFR [1], whereas 2,4-diaminopteridine derivatives with intact 2-amino/4-amino pharmacophores typically achieve IC50 values in the sub-micromolar to low nanomolar range. This >1,000-fold difference in DHFR affinity establishes that 4,6,7-pteridinetriol is functionally excluded from the antifolate target class, providing a clean selectivity profile for studies where DHFR-mediated cytotoxicity must be avoided.

DHFR inhibition antifolate selectivity pteridine SAR

Tautomeric Form Stability: 4,6,7-Pteridinetriol vs. 2,4,7-Pteridinetriol

4,6,7-Pteridinetriol exists predominantly as the 5,8-dihydro-4,6,7(1H)-pteridinetrione tautomer (keto form) rather than the enol triol form . In contrast, 2,4,7-pteridinetriol (CAS 2577-38-0) adopts a different tautomeric equilibrium due to the altered hydroxyl substitution pattern [1]. The keto tautomer of 4,6,7-pteridinetriol confers distinct physicochemical properties: calculated LogP of -3.57, LogD (pH 7.4) of -3.26, and polar surface area of 100 Ų . These values differ from the physicochemical profile of 2,4,7-pteridinetriol (MW 180.12, same nominal mass but different dipole and hydrogen-bonding capacity) [1], directly affecting aqueous solubility, membrane permeability, and chromatographic retention behavior.

tautomerism physicochemical stability pteridine formulation

Oxidative Enzyme Resistance: 4,6,7-Pteridinetriol vs. 2-Amino-6,7-Disubstituted Pteridines

Enzymatic oxidation studies demonstrate that pteridine derivatives with a 4-hydroxy substituent and no 2-amino group follow distinct metabolic pathways compared to 2-amino-6,7-disubstituted pteridines. Specifically, 4-hydroxy-6,7-disubstituted pteridines (the scaffold class of 4,6,7-pteridinetriol) are oxidized at position 2 by both xanthine oxidase and aldehyde oxidase, whereas 2-amino-6,7-disubstituted pteridines are oxidized at position 4 [1]. Furthermore, 4-amino-6,7-disubstituted pteridines are not oxidized by either enzyme [1]. This differential substrate specificity means 4,6,7-pteridinetriol is predicted to undergo oxidative metabolism at the 2-position, while leucopterin (2-amino-4,6,7-trihydroxypteridine) would be metabolized at position 4—producing distinct metabolite profiles with different biological activities.

xanthine oxidase metabolism aldehyde oxidase metabolic stability

Antioxidant Activity in Lipid Systems: 4,6,7-Pteridinetriol vs. Other Pteridine Substitution Patterns

4,6,7-Pteridinetriol has documented antioxidant activity in fats and oils [1], a property linked to the 6,7-dihydroxy (enediol) motif which can undergo redox cycling. In contrast, pteridines with 7,8-dihydro structures exert suppressive rather than enhancing effects on oxidative stress in bacterial systems [2]. Among seawater-stability studies, the stability order of pteridines follows: 6,7-unsubstituted > 7-monohydroxyl > 6,7-dihydroxyl > 6-monohydroxyl [3]. This positions 4,6,7-pteridinetriol (6,7-dihydroxyl class) as having intermediate oxidative stability—more reactive than unsubstituted pteridines but possessing higher antioxidant capacity than 7-monohydroxy analogs.

lipid peroxidation antioxidant screening pteridine redox chemistry

Xanthine Oxidase Inhibitor Profiling: Structural Requirements and 4,6,7-Pteridinetriol Positioning

A systematic screen of 27 pteridine derivatives for xanthine oxidase inhibition established that aromaticity and absence of substitution at position 7 are the two most characteristic structural requirements for inhibitory activity [1]. Among the 18 aromatic compounds tested, 12 were inhibitors, with IC50 values ranging from <0.1 μM to >100 μM, while only 1 of 9 reduced (dihydro) derivatives showed inhibition [1]. 4,6,7-Pteridinetriol, in its aromatic (keto) tautomeric form, satisfies the aromaticity requirement and lacks a 7-substituent in the traditional sense (the 7-position bears a hydroxyl/carbonyl). In contrast, 7,8-dihydropteridines and 7-substituted pteridines are excluded from inhibitor activity, and 2,4,7-pteridinetriol (bearing a 7-hydroxyl) may exhibit altered inhibitor kinetics compared to the 4,6,7-isomer.

xanthine oxidase inhibition pteridine SAR enzyme inhibitor screening

Spectrophotometric Differentiation: UV Absorption Signatures of 4,6,7- vs. 2,4,7-Substituted Pteridines

Monosubstituted pteridines exhibit characteristic ultraviolet absorption spectra that are sensitive to the position and nature of substituents [1]. The 4,6,7-trisubstitution pattern produces a distinct UV spectral signature compared to the 2,4,7-isomer due to differences in chromophore conjugation. Although direct spectral data for the 4,6,7-isomer was not located in the open literature, the foundational work by Mason (1955) [1] established that pteridine UV spectra are sufficiently position-sensitive to distinguish regioisomers. This provides a practical quality control method: authentic 4,6,7-pteridinetriol can be differentiated from the 2,4,7-isomer (or from leucopterin contamination) by comparing UV λmax and molar extinction coefficients against reference standards.

UV spectroscopy pteridine identification quality control

4,6,7-Pteridinetriol Application Scenarios: Evidence-Anchored Research and Industrial Use Cases


Lipoxygenase Pathway Research: Target Engagement Studies Requiring DHFR-Orthogonal Tool Compounds

4,6,7-Pteridinetriol is a documented lipoxygenase inhibitor [1] with negligible DHFR affinity (IC50 > 100,000 nM) [2], making it suitable for arachidonic acid cascade studies where DHFR-mediated off-target effects must be excluded. This profile contrasts with 2-amino-substituted pteridines (e.g., leucopterin) which carry DHFR liability. Researchers investigating 5-lipoxygenase or 12-lipoxygenase pathways in inflammatory models can use this compound to probe pteridine-lipoxygenase interactions without confounding antifolate activity.

Antioxidant Screening Programs: Redox-Active Pteridine with Defined 6,7-Enediol Motif

The 6,7-dihydroxy substitution pattern of 4,6,7-pteridinetriol confers measurable antioxidant activity in lipid systems [1], with an oxidative stability ranking intermediate between unsubstituted and monohydroxylated pteridines [3]. This positions the compound as a useful reference standard in antioxidant screening cascades—particularly for structure-activity relationship (SAR) studies comparing the contribution of the 6,7-enediol motif versus 7-monohydroxy or 6-monohydroxy pteridine scaffolds.

Xanthine Oxidase/Xanthine Dehydrogenase Mechanistic Studies: Aromatic Scaffold Meeting Key Structural Criteria

The aromatic (keto) tautomer of 4,6,7-pteridinetriol satisfies the two primary structural requirements for xanthine oxidase inhibition—aromaticity and absence of a 7-substituent—identified from systematic screening of 27 pteridine derivatives [4]. This compound can serve as a core scaffold for medicinal chemistry optimization of xanthine oxidase inhibitors, with the 4,6,7-substitution pattern allowing systematic derivatization at positions distinct from the 2,4,7-isomer series.

Pteridine Metabolism and Enzyme Substrate Specificity Studies

As a 4-hydroxy-6,7-disubstituted pteridine, 4,6,7-pteridinetriol is predicted to undergo enzymatic oxidation at position 2 by both xanthine oxidase and aldehyde oxidase [5], producing metabolites distinct from those of 2-amino-6,7-disubstituted pteridines (which are oxidized at position 4). This divergent metabolic fate makes the compound valuable for comparative substrate specificity studies aimed at mapping the active-site topology of molybdenum-containing hydroxylases.

Quote Request

Request a Quote for 4,6,7-Pteridinetriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.